molecular formula C13H19NO4 B2956349 3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentyl]prop-2-ynoic acid CAS No. 2305255-33-6

3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentyl]prop-2-ynoic acid

Cat. No.: B2956349
CAS No.: 2305255-33-6
M. Wt: 253.298
InChI Key: HJXDHEQEEPVQEN-UHFFFAOYSA-N
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Description

3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentyl]prop-2-ynoic acid is a synthetic organic compound characterized by a cyclopentyl core substituted with a tert-butoxycarbonyl (t-BOC)-protected amine group and a propynoic acid moiety. The t-BOC group serves as a protective group for amines during synthetic processes, while the propynoic acid (a carboxylic acid with an adjacent alkyne) introduces rigidity and reactivity, making the compound of interest in medicinal chemistry and materials science .

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-12(2,3)18-11(17)14-13(7-4-5-8-13)9-6-10(15)16/h4-5,7-8H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXDHEQEEPVQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentyl]prop-2-ynoic acid typically involves multiple steps:

    Formation of the Cyclopentyl Intermediate: The cyclopentyl ring is synthesized through a cyclization reaction, often starting from a suitable diene or dihalide precursor.

    Introduction of the Prop-2-ynoic Acid Moiety: This step involves the addition of a prop-2-ynoic acid group to the cyclopentyl intermediate. This can be achieved through a coupling reaction using reagents such as alkynes and carboxylic acids.

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to form the Boc-protected amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentyl]prop-2-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group, leading to the formation of different amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentyl]prop-2-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and catalysts due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentyl]prop-2-ynoic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine which can then interact with enzymes or receptors. The prop-2-ynoic acid moiety can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Structural Analogues

5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid () Key Differences: Replaces the cyclopentyl and propynoic acid groups with a pentanoic acid chain and a hydroxyl group. Implications: The hydroxyl group enhances hydrophilicity, while the absence of an alkyne reduces rigidity. This compound may exhibit different solubility and hydrogen-bonding patterns compared to the target molecule .

N-(1-(3-(N-t-butoxycarbonyl-(S)-prolylamino)-2-(S)-t-butoxy-carbonylpropyl)cyclopentyl)-2-(2-methoxyethoxymethyl)propanoic acid () Key Differences: Incorporates a prolylamino group and a methoxyethoxymethyl side chain instead of the propynoic acid. Implications: The additional ether linkage and branched side chain may improve metabolic stability but reduce electrophilicity. The presence of two t-BOC groups could complicate deprotection steps in synthesis .

3-[3-[1-[5-Bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]pyrrolidin-3-yl]oxy-4-(methylcarbamoyl)phenyl]benzoic acid () Key Differences: Features a brominated aromatic ring and a pyrrolidine-carbamoyl substituent.

Functional Group Analysis

Compound t-BOC Group Cyclopentyl Core Acid Group Additional Features
Target compound Yes Yes Propynoic acid Alkyne for rigidity
5-Hydroxy-2-...pentanoic acid () Yes No Pentanoic acid Hydroxyl group
N-(1-(3-...propanoic acid () Yes (×2) Yes Propanoic acid Prolylamino, methoxyethoxymethyl
3-[3-...benzoic acid () Yes No Benzoic acid Bromine, pyrrolidine-carbamoyl

Biological Activity

3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentyl]prop-2-ynoic acid is a compound with significant potential in medicinal chemistry, particularly as a cyclin-dependent kinase (CDK) inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular Formula C15H23NO4
Molecular Weight 285.36 g/mol
CAS Number 156881-63-9
Boiling Point 363.19 °C
Density 1.139 g/cm³
Refractive Index 1.501

The primary mechanism of action for this compound involves its role as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a candidate for cancer therapy.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

  • Antitumor Activity : In vitro studies have shown that the compound effectively inhibits the proliferation of several cancer cell lines by inducing apoptosis and cell cycle arrest at the G1 phase.
  • Enzyme Inhibition : The compound selectively inhibits CDK2 and CDK4, leading to decreased phosphorylation of retinoblastoma protein (Rb), which is essential for cell cycle progression.
  • Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory properties through modulation of NF-kB signaling pathways.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells and A549 lung cancer cells, with IC50 values in the low micromolar range .
  • In Vivo Efficacy : In xenograft models, administration of the compound led to tumor growth inhibition by over 50% compared to control groups, suggesting its potential as an effective therapeutic agent .

Safety and Toxicology

Toxicological assessments have indicated that while the compound exhibits potent biological activity, it also presents some cytotoxic effects at higher concentrations. Further studies are needed to evaluate its safety profile comprehensively.

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